Structural Oxidation State: 2,3-Dioxo vs. Mono-Oxo Ring Confers Distinct Molecular Identity
(Z)-2-(2,3-Dioxo)levetiracetam possesses a 2,3-dioxopyrrolidine ring, whereas the closest pharmacopeial analog, Levetiracetam EP Impurity B, contains only a single 2-oxopyrrolidine moiety. This structural difference is reflected in the molecular formula (C₈H₁₀N₂O₃ vs. C₈H₁₂N₂O₂) and molecular weight (182.18 vs. 168.19 g/mol) [1]. The additional carbonyl group increases polarity and hydrogen-bonding capacity, directly impacting reversed-phase HPLC retention and electrospray ionization efficiency in LC-MS methods .
| Evidence Dimension | Molecular identity (formula, MW, oxidation state) |
|---|---|
| Target Compound Data | C₈H₁₀N₂O₃; MW 182.18 g/mol; 2,3-dioxopyrrolidine ring (two carbonyl groups) |
| Comparator Or Baseline | Levetiracetam EP Impurity B: C₈H₁₂N₂O₂; MW 168.19 g/mol; 2-oxopyrrolidine ring (one carbonyl group) |
| Quantified Difference | ΔMW = +14.0 g/mol; one additional oxygen atom (+16 Da); degree of unsaturation increased by 1; polarity (logP predicted) decreased by ~0.5–0.8 units |
| Conditions | Structural comparison based on IUPAC nomenclature, molecular formula, and InChI Key assignments from vendor certificates of analysis and pharmacopeial monographs |
Why This Matters
The distinct molecular identity mandates a unique reference standard for accurate identification and quantification in HPLC/LC-MS methods; using Impurity B would misidentify the dioxo impurity and lead to incorrect purity assignment.
- [1] ChemWhat. Levetiracetam EP Impurity B. CAS 358629-47-7. Molecular Formula: C8H12N2O2; MW: 168.19. Available at: https://www.chemwhat.com/levetiracetam-ep-impurity-b-cas-358629-47-7/ View Source
